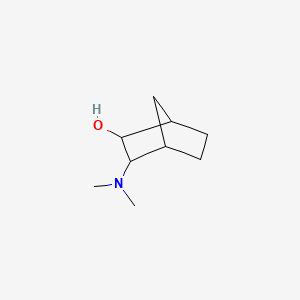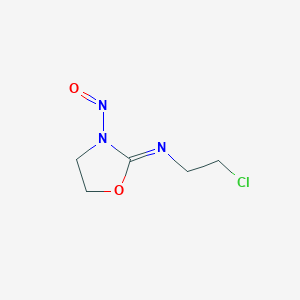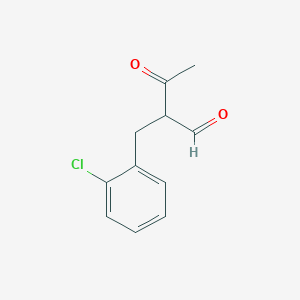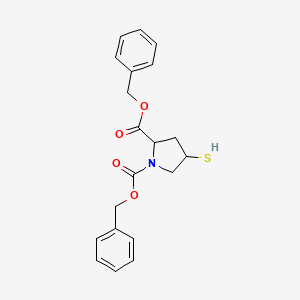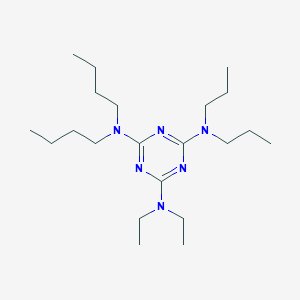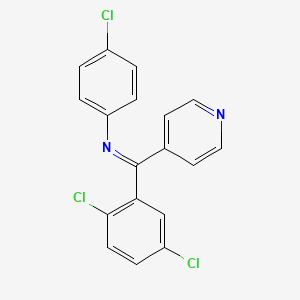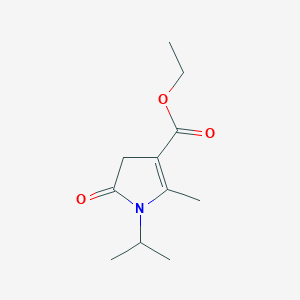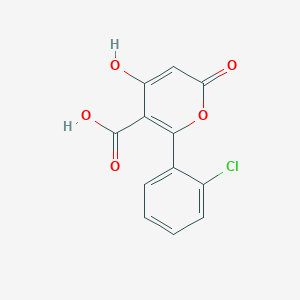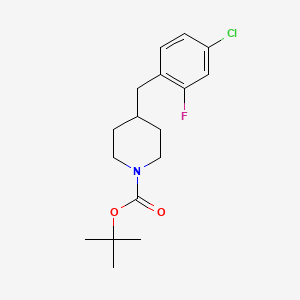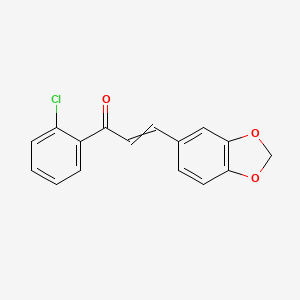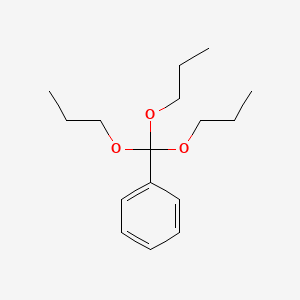
(Tripropoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,(tripropoxymethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three propoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,(tripropoxymethyl)- typically involves the alkylation of benzene with propoxymethyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The general reaction scheme is as follows:
Benzene+3Propoxymethyl halideAlCl3Benzene,(tripropoxymethyl)-
Industrial Production Methods
On an industrial scale, the production of Benzene,(tripropoxymethyl)- can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene,(tripropoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the propoxymethyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens with Lewis acid catalysts, nitrating agents with sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced propoxymethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzene,(tripropoxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene,(tripropoxymethyl)- involves its interaction with molecular targets through its aromatic ring and propoxymethyl groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene,(tripropyl)-: Similar structure but with propyl groups instead of propoxymethyl groups.
Benzene,(trimethoxymethyl)-: Contains methoxymethyl groups instead of propoxymethyl groups.
Benzene,(triethoxymethyl)-: Contains ethoxymethyl groups instead of propoxymethyl groups.
Uniqueness
Benzene,(tripropoxymethyl)- is unique due to the presence of propoxymethyl groups, which impart distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
6946-85-6 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
tripropoxymethylbenzene |
InChI |
InChI=1S/C16H26O3/c1-4-12-17-16(18-13-5-2,19-14-6-3)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChI Key |
HHQBZNIYNCLALC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate oxalic acid](/img/structure/B14005825.png)
![1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea](/img/structure/B14005828.png)
![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)
